N-[N,O-Isopropylidene-
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Overview
Description
N-[N,O-Isopropylidene- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of an isopropylidene group, which is a common protecting group used in organic synthesis to protect hydroxyl groups during chemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their interaction with various biological targets .
Mode of Action
The key steps of synthesis involve intramolecular tetrahydrofuran cyclization and one-pot acetonide deprotection-lactonization . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level.
Biochemical Pathways
It’s important to note that biochemical pathways are typically a series of chemical reactions occurring within a cell, where the product of one reaction becomes the substrate for the next .
Pharmacokinetics
The total and renal clearances were 277 ± 20 and 254 ± 18 (SEM) ml/min, indicative of tubular secretion .
Result of Action
A related compound, 2′,3′-isopropylidene-5-iodouridine, has been shown to act synergistically to repress hiv-1 when combined with the cdk4/6 inhibitor palbociclib in low non-toxic concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[N,O-Isopropylidene- typically involves the reaction of a suitable precursor with acetone in the presence of an acid catalyst. For example, the preparation of 2,3-O-isopropylidene-β-D-ribofuranosylamine involves the reaction of ribopyranosylamine with acetone, 2,2-dimethoxypropane, and toluene-sulphonic acid . Another method involves the direct condensation of dipeptides with acetone to form 2-(2,2,4-trialkyl-5-oxoimidazolidin-1-yl)alkanoic acids .
Industrial Production Methods
Industrial production of N-[N,O-Isopropylidene- compounds often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[N,O-Isopropylidene- compounds undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the isopropylidene group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the isopropylidene group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of N-[N,O-Isopropylidene- compounds include:
Oxidizing agents: Such as sodium metaperiodate and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Acid catalysts: Such as p-toluenesulphonic acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl α-D-glucopyranoside with 2,2-dimethoxypropane in the presence of p-toluenesulphonic acid yields methyl 4,6-O-isopropylidene-α-D-glucopyranoside .
Scientific Research Applications
N-[N,O-Isopropylidene- compounds have a wide range of scientific research applications, including:
Chemistry: Used as protecting groups in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins, particularly in peptide cyclization.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
N-[N,O-Isopropylidene- compounds are similar to other protecting groups used in organic synthesis, such as acetals and ketals. they offer unique advantages, such as:
Stability: N-[N,O-Isopropylidene- compounds are more stable under acidic conditions compared to acetals.
Selectivity: They provide selective protection and deprotection of hydroxyl groups, which is crucial in complex synthetic routes.
List of Similar Compounds
Acetals: Used for protecting aldehydes and ketones.
Ketals: Used for protecting ketones.
Silyl ethers: Used for protecting alcohols.
Properties
CAS No. |
158512-24-4 |
---|---|
Molecular Formula |
C24H27NO3 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2R)-1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-[(2S)-oxiran-2-yl]propan-1-one |
InChI |
InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18-,19+,21-,22+/m1/s1 |
InChI Key |
WLQFCUPIQRHKFS-KIZRIRGWSA-N |
SMILES |
CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |
Isomeric SMILES |
CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)[C@@H](C[C@H]4CO4)CC5=CC=CC=C5)C |
Canonical SMILES |
CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C |
Synonyms |
[3aS-[3[S*(R*)],3aα,8aα]]-3,3a,8,8a-Tetrahydro-2,2-dimethyl-3-[2-(oxiranylmethyl)-1-oxo-3-phenylpropyl]-2H-indeno[1,2-d]oxazole; |
Origin of Product |
United States |
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